molecular formula C23H29NO3 B4186368 2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide

Cat. No. B4186368
M. Wt: 367.5 g/mol
InChI Key: ZAKUWBXXPVGKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. It is a kappa opioid receptor (KOR) agonist that is believed to produce analgesic effects without the side effects associated with traditional opioid medications.

Mechanism of Action

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide works by activating KORs, which are located in the central nervous system and peripheral tissues. Activation of KORs produces analgesic effects by reducing the transmission of pain signals and inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been shown to have other biochemical and physiological effects. These include the modulation of immune function, the regulation of stress responses, and the reduction of drug cravings in individuals with substance use disorders.

Advantages and Limitations for Lab Experiments

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for KORs, as well as its ability to produce analgesic effects without the side effects associated with traditional opioid medications. However, limitations of 2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide include its relatively short half-life and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

Future research on 2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide may focus on its potential as a treatment for various types of pain, as well as its effects on immune function, stress responses, and substance use disorders. Additionally, further studies may investigate the use of 2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide in combination with other medications or therapies to enhance its analgesic effects and reduce side effects.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been the subject of numerous scientific studies, which have investigated its potential as a non-opioid analgesic for the treatment of various types of pain, including postoperative pain, neuropathic pain, and chronic pain.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-16-14-22(26-3)17(2)13-21(16)24-23(25)15-27-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-14,18H,4-8,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKUWBXXPVGKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclohexylphenoxy)-N-(4-methoxy-2,5-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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